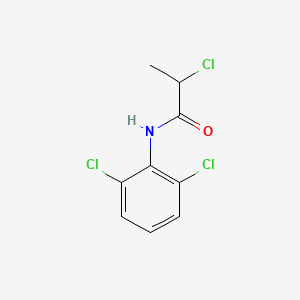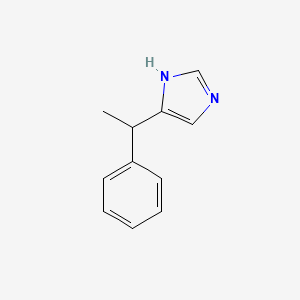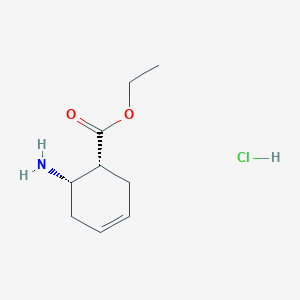
2-chloro-N-(2,6-dichlorophenyl)propanamide
Overview
Description
“2-chloro-N-(2,6-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.53 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2,6-dichlorophenyl)propanamide” is 1S/C9H8Cl3NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14) . This indicates the presence of a chlorine-substituted phenyl group attached to a propanamide moiety .Physical And Chemical Properties Analysis
“2-chloro-N-(2,6-dichlorophenyl)propanamide” is a powder that is stored at room temperature .Scientific Research Applications
Nonlinear Optical Materials
A study on N-(2-chlorophenyl)-(1-propanamide), a compound similar to 2-chloro-N-(2,6-dichlorophenyl)propanamide, highlighted its potential as an organic nonlinear optical material. Researchers synthesized and characterized the material, showing its utility in electro-optic and nonlinear optical applications due to favorable properties such as transparency and crystal structure. These materials are crucial for advancements in photonics, including laser technology and optical communication (S. Prabhu & P. Rao, 2000; S. Prabhu et al., 2001).
Structural and Optical Properties
Another study focused on the structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) (NCP) single crystals, which bear similarity to 2-chloro-N-(2,6-dichlorophenyl)propanamide. The research showed that these crystals possess useful optical transmission and band gap determination, making them suitable for various electronic and optical device applications (P. Srinivasan et al., 2006).
Antimicrobial Properties
Research on arylsubstituted halogen(thiocyanato)amides, which include structures related to 2-chloro-N-(2,6-dichlorophenyl)propanamide, explored their synthesis, cyclization, and antimicrobial properties. These compounds showed potential as antibacterial and antifungal agents, suggesting their use in developing new antimicrobial treatments (V. Baranovskyi et al., 2018).
Environmental Applications
The photocatalytic removal of 2,4,6-trichlorophenol from water using ZnO powder was investigated, highlighting the potential environmental application of similar chlorophenol derivatives in water treatment and pollution abatement. This study underlines the importance of such compounds in addressing water pollution and enhancing water quality (U. Gaya et al., 2010).
properties
IUPAC Name |
2-chloro-N-(2,6-dichlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMAPKQNFTUQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-dichlorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-4-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644830.png)
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1644833.png)


![1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1644853.png)

![3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1644857.png)


![(Z)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B1644868.png)